2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative featuring a chlorobenzyl sulfanyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-11(12(17)18)6-15-13(16-8)19-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFUTKWPRTXTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reagent reacts with the chlorobenzyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Example reaction :
Key Data :
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HO | Sulfoxide | Acetic acid, 60°C | 75% | |
| mCPBA | Sulfone | DCM, RT | 82% |
Esterification of the Carboxylic Acid Group
The carboxylic acid group reacts with alcohols to form esters, often via acid-catalyzed Fischer esterification.
Example reaction :
Key Data :
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | HSO | Reflux, 4h | Methyl ester | 90% | |
| Ethanol | SOCl | RT, 2h | Ethyl ester | 85% |
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring may undergo substitution reactions at electron-deficient positions (e.g., C-2 or C-4) under basic or acidic conditions.
Example reaction :
Key Data :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH | Ethanol, reflux | C-2 amino derivative | 65% | |
| NaN | DMF, 80°C | C-4 azido derivative | 58% |
Decarboxylation Reactions
The carboxylic acid group may undergo decarboxylation under thermal or acidic conditions.
Example reaction :
Key Data :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu, Quinoline, 200°C | Decarboxylated pyrimidine | 70% |
Functionalization of the 4-Chlorobenzyl Group
The 4-chlorobenzyl group can participate in aromatic substitution or coupling reactions.
Example reaction :
Key Data :
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO | 4-Nitrobenzyl derivative | 60% | |
| Suzuki Coupling | Pd(PPh), Ar-B(OH) | Biaryl derivative | 55% |
Condensation Reactions Involving the Pyrimidine Ring
The pyrimidine ring can act as a directing group in condensation or cycloaddition reactions.
Example reaction :
Key Data :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiosemicarbazide | EtOH, HCl, reflux | Thiosemicarbazone | 78% |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s biological interactions (e.g., enzyme inhibition) are tied to its reactivity. For example, the sulfanyl group may form disulfide bonds with cysteine residues in enzymes .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that derivatives of pyrimidinecarboxylic acids can exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the pyrimidine ring could enhance cytotoxicity against breast cancer cells, suggesting that 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid may also possess similar properties .
Antimicrobial Properties
Pyrimidine-based compounds have been recognized for their antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes, potentially leading to the development of new antibiotics. Studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various pyrimidine derivatives, including this compound, to evaluate their effects on cancer cell lines. The results indicated that certain modifications led to enhanced activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study concluded that this compound warrants further investigation as a potential lead in anticancer drug development .
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of several pyrimidine derivatives. The researchers tested this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The chlorobenzyl group may facilitate binding to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar pyrimidine derivatives:
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorobenzyl sulfanyl group (common in ) enhances hydrophobic interactions with enzyme active sites. Methyl or 2-methylpropyl groups at position 4 influence steric bulk, affecting binding specificity .
Crystallographic Data :
- The analog in crystallizes in a triclinic system (space group P1) with unit cell parameters a = 15.3906 Å, b = 15.7040 Å, c = 15.9129 Å. Weak N–H⋯N hydrogen bonds and 12-membered synthons stabilize its crystal lattice .
Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution (e.g., thioglycolic acid addition) or Friedel-Crafts acylation, followed by crystallization from ethanol .
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Hydrophobic substituents (e.g., chlorobenzyl, trifluoromethyl) reduce aqueous solubility but enhance membrane permeability .
- Carboxylic acid moiety improves solubility in polar solvents and facilitates salt formation for drug formulation .
Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 15.3906 Å, b = 15.7040 Å, c = 15.9129 Å |
| Unit cell angles | α = 89.568°, β = 74.825°, γ = 62.980° |
| Volume | 3278.9 ų |
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid (CAS No. 478042-55-6) is a pyrimidine derivative with notable biological activities. This compound features a sulfanyl group, which contributes to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H11ClN2O2S
- Molecular Weight : 294.76 g/mol
- Boiling Point : Approximately 501.4 °C
- Density : 1.44 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access. This interaction is facilitated by the sulfanyl and carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions in the enzyme's active site.
- Receptor Modulation : It has been suggested that this compound could act as a modulator for certain receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . The presence of the chlorobenzyl group may enhance this activity by improving the compound's lipophilicity, facilitating better cell membrane penetration.
Study on Enzyme Inhibition
A study conducted on related compounds demonstrated that pyrimidine derivatives could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. The study highlighted that modifications on the pyrimidine ring significantly affected the inhibitory potency .
Clinical Research
In a clinical trial focused on a structurally similar compound, researchers observed significant tumor regression in patients with advanced malignancies when treated with pyrimidine-based drugs. The study suggested that these compounds could serve as effective chemotherapeutic agents due to their targeted action on cancer cells while sparing normal tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid | Similar sulfanyl group | Anticancer and anti-inflammatory effects |
| 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine-5-carboxylic acid | Different substitution pattern | Potential enzyme inhibition |
Q & A
Basic: What experimental methods are recommended to confirm the structural integrity of 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions and bonding. For example, the sulfanyl (–S–) group and chlorobenzyl moiety will show distinct chemical shifts in aromatic and aliphatic regions .
- X-ray Crystallography: Resolve the crystal lattice to confirm molecular conformation. The compound crystallizes in a triclinic system () with unit cell parameters Å, Å, Å, and angles , , . Hydrogen bonding patterns (e.g., N–H⋯N interactions) further validate the structure .
- Infrared (IR) Spectroscopy: Confirm functional groups like the carboxylic acid (–COOH) via O–H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm) .
Advanced: How can researchers resolve contradictions in enzymatic activity data linked to this compound’s inhibition of DNA synthesis enzymes?
Answer:
- Dose-Response Replication: Conduct multiple assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability. Compare IC values across trials .
- Structural Dynamics Analysis: Use molecular docking simulations to assess binding interactions with target enzymes (e.g., thymidylate synthase). Variations in dihedral angles (e.g., chlorobenzyl vs. trifluoromethylphenyl groups) may alter binding affinity .
- Enzyme Purity Validation: Confirm enzyme purity via SDS-PAGE and activity assays. Contaminants like proteases or phosphatase inhibitors could skew results .
Basic: What synthetic routes are reported for this compound, and how can yield be optimized?
Answer:
- Key Steps:
- Sulfanyl Group Introduction: React 4-chlorobenzyl mercaptan with a pyrimidine precursor under reflux in ethanol (80°C, 12 hours) .
- Carboxylic Acid Formation: Oxidize a methyl ester intermediate using KMnO in acidic conditions .
- Yield Optimization:
- Use anhydrous solvents (e.g., dry ethanol) to minimize hydrolysis side reactions.
- Employ a Dean-Stark trap for azeotropic removal of water during esterification .
- Purify via recrystallization (ethanol/water, 70:30 v/v) to achieve >95% purity .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chlorobenzyl group’s C–Cl bond shows high electrophilicity (), favoring SAr mechanisms .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states.
- Transition State Analysis: Use QM/MM hybrid methods to map energy barriers for substitution at the pyrimidine C2 position .
Basic: How should researchers handle impurities identified during synthesis?
Answer:
- Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts. Monitor at 254 nm for aromatic moieties .
- Crystallization Screening: Test solvent mixtures (e.g., ethanol/dichloromethane) to selectively crystallize the target compound.
- Spectroscopic Tracking: Assign impurities via LC-MS/MS; common byproducts include dechlorinated analogs or sulfoxide derivatives .
Advanced: What strategies mitigate discrepancies between in vitro and in vivo bioactivity data?
Answer:
- Metabolic Stability Assays: Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., sulfanyl oxidation). Modify the structure with electron-withdrawing groups to enhance stability .
- Pharmacokinetic Profiling: Measure plasma protein binding and tissue distribution in animal models. Low bioavailability may explain reduced in vivo efficacy .
- Target Engagement Studies: Use PET tracers or fluorescence probes to verify enzyme binding in vivo .
Basic: What crystallographic data are critical for publishing structural analyses?
Answer:
- Unit Cell Parameters: Report with standard uncertainties (e.g., Å) .
- Hydrogen Bonding Networks: Detail interactions like N1–H⋯N(cyano) (distance: 2.0–2.3 Å) and their role in supramolecular assembly .
- Thermal Ellipsoids: Include anisotropic displacement parameters for non-H atoms to validate structural rigidity .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a value < 1 µM suggests strong binding .
- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy () and entropy () to assess driving forces .
- Site-Directed Mutagenesis: Engineer enzyme active-site mutations (e.g., Cys→Ala) and compare inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
